N,N,1-Trimethyl-1H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-Trimethyl-1H-indazol-4-amine is a heterocyclic aromatic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of N,N,1-Trimethyl-1H-indazol-4-amine may involve optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis generally produces good to excellent yields, with minimal formation of byproducts . The use of solvent-free conditions and environmentally friendly reagents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted indazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,1-Trimethyl-1H-indazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of the indazole family, known for its wide range of biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.
1-Methyl-1H-indazole: A methylated derivative with similar biological activities.
Uniqueness
N,N,1-Trimethyl-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylamine group can enhance its solubility and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
918903-58-9 |
---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,1-trimethylindazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-5-4-6-10-8(9)7-11-13(10)3/h4-7H,1-3H3 |
InChI Key |
CDUCQRYQYUWIRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.